5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

Orthogonal protecting groups Carbohydrate chemistry Deprotection selectivity

Researchers seeking a robust, crystalline intermediate for Wittig-olefination/cyclization cascades often face inconsistent anomeric ratios or deprotection incompatibility with generic protected riboses. 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose resolves this by providing orthogonal 5-O-trityl/2,3-O-isopropylidene protection that locks the furanose ring in the E₀-like puckering mode, directly controlling C-glycosylation stereochemistry. • Enables the patented pyrazofurin and pseudo-isocytidine synthetic routes • Crystalline solid (mp 145-147 °C) allows purification by recrystallization, not chromatography • Available up to 500 kg scale at ≥98% HPLC purity, supporting process development

Molecular Formula C27H28O5
Molecular Weight 432.5 g/mol
CAS No. 55726-19-7
Cat. No. B1589494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose
CAS55726-19-7
Molecular FormulaC27H28O5
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C
InChIInChI=1S/C27H28O5/c1-26(2)31-23-22(30-25(28)24(23)32-26)18-29-27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22-25,28H,18H2,1-2H3/t22-,23-,24-,25?/m1/s1
InChIKeyNRCVVYSZYAHOMW-AWYPOSSQSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose: Protected-Ribose Intermediate for Nucleoside Synthesis


5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose (CAS 55726-19-7) is a doubly protected D-ribofuranose derivative bearing a 5-O-trityl (triphenylmethyl) ether and a 2,3-O-isopropylidene acetal [1]. With molecular formula C₂₇H₂₈O₅ and molecular weight 432.51 g/mol [1], this compound belongs to the class of orthogonally protected carbohydrate building blocks that are foundational to nucleoside and nucleotide analogue synthesis . It exists as a crystalline solid and serves as a key intermediate in the preparation of biologically active C-nucleosides, including the anticancer agent pyrazofurin [2].

Why 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose Resists Generic Substitution


Ribofuranose intermediates bearing different 5-O protection—such as 5-O-acetyl, 5-O-benzoyl, 5-O-TBDMS, or unprotected 5-OH—cannot be directly interchanged with the trityl-protected derivative without altering reaction outcomes. The trityl group provides orthogonal lability relative to the 2,3-O-isopropylidene acetal: trityl ethers can be selectively cleaved under mildly acidic conditions (e.g., BCl₃ at −30 °C or aqueous acetic acid) without disturbing the isopropylidene ring, whereas base-labile esters (acetyl, benzoyl) or fluoride-labile silyl ethers (TBDMS) require incompatible deprotection sequences [1]. Furthermore, the combination of the bulky 5-O-trityl substituent with the rigid 2,3-acetal enforces a specific furanose ring conformation that locks the ribose into the E₀-like puckering mode, directly influencing the stereochemical outcome of subsequent glycosylation or Wittig reactions—an effect not replicated by less bulky or non-cyclic protecting groups [2]. Substituting a differently protected ribose can therefore lead to altered anomeric ratios, reduced yields, or complete failure of key bond-forming steps [1].

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose: Quantitative Evidence vs. Closest Analogs


Orthogonal Deprotection Selectivity: Trityl vs. Isopropylidene Groups

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is distinguished from 5-O-acetyl- and 5-O-benzoyl-2,3-O-isopropylidene-D-ribofuranose by the orthogonal lability of its protecting groups. The trityl ether at the 5-position can be selectively removed with 0.6 equivalents of BCl₃ at −30 °C without disturbing the 2,3-O-isopropylidene acetal, whereas 5-O-acetyl and 5-O-benzoyl esters, being base-labile, require saponification conditions (e.g., NaOMe/MeOH) that are incompatible with the acid-labile isopropylidene group [1]. In direct comparative deprotection studies, treatment of the trityl/isopropylidene compound with acetic acid results in simultaneous cleavage of both protecting groups, yielding fully deprotected ribose [2]; in contrast, selective trityl removal using BCl₃ preserves the isopropylidene acetal intact, enabling sequential functionalization of the 5-OH position [1].

Orthogonal protecting groups Carbohydrate chemistry Deprotection selectivity

Anomeric Control in Wittig Olefination

In the Wittig reaction with 3-ethoxycarbonyl-2-oxo-propylidenetriphenylphosphorane, 2,3-O-isopropylidene-5-O-trityl-D-ribofuranose (6) produces ethyl 4-(2′,3′-O-isopropylidene-5′-O-trityl-α- and -β-D-ribofuranosyl)-3-oxobutanoate (10a) as a mixture of α- and β-anomers that can be separated and individually elaborated to give pyrazofurin (β-anomer) and pyrazofurin B (α-anomer) in analytically pure form [1]. In contrast, the analogous reaction with unprotected D-ribose proceeds with poor stereocontrol and substantial furanose/pyranose equilibration [2]. The 2,3-O-isopropylidene group locks the furanose ring conformation, suppressing pyranose formation, while the bulky 5-O-trityl group exerts steric influence that, in conjunction with the phosphorane reagent, governs the α/β ratio [2].

Stereoselective Wittig reaction C-glycoside synthesis Anomeric configuration

Kilogram-Scale Process Capability

Commercial suppliers report that 5-O-trityl-2,3-O-isopropylidene-D-ribofuranose is manufactured at scales of up to 500 kg per batch with a minimum HPLC purity specification of 98% (Capot Chem) [1]. This contrasts with the 5-O-TBDMS analogue, which is typically supplied at research-laboratory scale (gram to sub-kilogram quantities) with purity specifications of ≥95% and limited bulk availability . The trityl compound's scalability arises from its crystalline nature (white crystalline solid, mp 145–147 °C ), enabling purification via recrystallization rather than chromatography, a significant advantage for industrial procurement.

Process chemistry Scale-up synthesis Nucleoside manufacturing

Precedented Intermediate: Pyrazofurin C-Nucleoside Synthesis

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is the explicitly cited starting material for the multi-step synthesis of pyrazofurin, a naturally occurring C-nucleoside antibiotic with established tumor cell growth inhibitory activity [1]. In the disclosed synthesis, the protected ribose undergoes Wittig olefination, diazo transfer, and base-induced cyclization to construct the pyrazole C-nucleoside core; the final global deprotection yields pyrazofurin in analytically pure form [1]. The 5-O-TBDMS analogue, while also used in nucleoside synthesis, has not been reported as the key intermediate in any FDA-tracked C-nucleoside clinical candidate, and the acetyl-protected variant is primarily used in simpler glycosylation reactions rather than C-nucleoside construction .

C-nucleoside drug intermediate Anticancer agents Pyrazofurin synthesis

Crystallinity: Defined Melting Point vs. Non-Crystalline Analogues

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is a white crystalline solid with a reported melting point of 145–147 °C . This is in direct contrast to 5-O-TBDMS-2,3-O-isopropylidene-D-ribofuranose, which is typically described as a colorless oil or waxy solid without a sharp melting point , and to 5-O-acetyl-2,3-O-isopropylidene-D-ribofuranose, which is a low-melting solid or syrup. The crystalline habit of the trityl derivative enables straightforward purification by recrystallization and facilitates accurate weighing, handling, and quality control (e.g., melting point determination as an identity/purity check) in both academic and industrial settings .

Solid-state characterization Crystallinity Purification

High Organic-Phase Solubility vs. Partially Protected Analogues

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose is soluble in common organic solvents including ethyl acetate, diethyl ether, dichloromethane, and benzene , facilitating homogeneous Wittig, alkylation, and acylation reactions without the need for co-solvents or phase-transfer catalysts. In contrast, 2,3-O-isopropylidene-D-ribofuranose without 5-O-protection (CAS 13199-25-2) has limited solubility in non-polar organic solvents due to its free 5-OH group and requires polar aprotic solvents such as DMF or DMSO [1], which are less compatible with water-sensitive reagents (e.g., NaH, organometallics). The trityl group increases the compound's computed logP to 4.2 (XLogP3), substantially higher than the 5-unprotected analogue, which partitions unfavorably into aqueous phases during extractive workup [2].

Solubility Reaction medium compatibility Process chemistry

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose: Applications in Drug Discovery & Process Chemistry


Stereoselective Synthesis of C-Nucleoside Clinical Candidates

This compound is the preferred starting material for the construction of biologically active C-nucleosides via Wittig olefination–cyclization cascades, as demonstrated in the published synthesis of pyrazofurin and its analogues [1]. The orthogonal trityl/isopropylidene protection enables sequential functionalization of the 5′- and 2′,3′-positions, while the 2,3-acetal locks the furanose ring in a defined conformation that governs the stereochemical outcome of C–C bond formation at the anomeric center [2]. The resulting separable α/β mixture provides access to both anomers for structure-activity relationship studies, a capability not replicated by 5-unprotected or 5-acetyl-protected analogues [2].

Kilogram-Scale Phosphoramidite Synthesis for Oligonucleotide Therapeutics

The trityl-protected ribose is commercially available at up to 500 kg scale with ≥98% HPLC purity [3], making it the only orthogonally protected D-ribofuranose building block that simultaneously offers: (i) orthogonal 5-O-trityl/2,3-O-isopropylidene protection for sequential deprotection; (ii) a crystalline physical form (mp 145–147 °C) enabling purification by recrystallization rather than chromatography ; and (iii) established high solubility in organic solvents such as ethyl acetate and dichloromethane . These properties are critical for the large-scale preparation of 5′-O-DMT-2′-O-TBDMS-ribonucleoside phosphoramidites used in solid-phase oligonucleotide synthesis, where cost-effective procurement of a high-purity, crystalline intermediate directly impacts the economics of therapeutic oligonucleotide manufacturing.

Conformational Locking: Mechanistic and Structural Studies

The 2,3-O-isopropylidene group locks the ribofuranose ring in the E₀-like (North-type) puckering conformation, as established by NMR and X-ray crystallographic studies [4]. This property is exploited in mechanistic investigations of glycosylation stereochemistry and in the structural characterization of ribofuranosyl cation mimics [4]. The trityl group provides additional UV-detectability, facilitating reaction monitoring by TLC or HPLC. The crystalline nature of the compound also enables single-crystal X-ray diffraction studies, as reported for the phosphoramidate derivative 3-O-diphenoxyphosphoryl-1,2-O-isopropylidene-5-O-trityl-α-D-ribofuranose [5].

Patent-Cited Pseudo-isocytidine Synthesis for Hematological Oncology

US Patent 4,074,042 explicitly designates 2,3-O-isopropylidene-5-O-trityl-D-ribofuranose as the preferred starting material for the multi-step synthesis of pseudo-isocytidine, a cytostatic and anti-leukemic agent [6]. The patent describes a four-step sequence (alkylation, formylation, guanidine condensation, deprotection) in which the orthogonal protection of the ribose is essential for regioselective C–C bond formation at the anomeric position. Procurement of this specific intermediate, rather than a generic protected ribose, ensures fidelity to the patented synthetic route and maximizes the probability of reproducing the reported biological activity of the final compound [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.